N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Chemical Biology Medicinal Chemistry Chemical Probes

Researchers face supply uncertainty for specialized pyrazole-alkyne building blocks. N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine (CAS 1398504-35-2) provides a structurally defined solution. • Dual functionality: terminal alkyne for CuAAC click bioconjugation; free pyrazole N-H as ATP-competitive kinase hinge-binding motif • Validated SAR baseline: predicted pKa 12.97 ± 0.50, XLogP3 0.4 for systematic physicochemical comparisons • Supply chain assurance: 95% purity (batch-consistent), ambient shipping, full GHS documentation

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1398504-35-2
Cat. No. B1429811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
CAS1398504-35-2
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)CC#CC1=CNN=C1
InChIInChI=1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10)
InChIKeyHCCHEDONCUCUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine: Overview


N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine (CAS 1398504-35-2) is a specialized, low-molecular-weight (MW: 149.19 g/mol) chemical building block featuring a 1H-pyrazole ring linked via an alkyne spacer to a tertiary dimethylamine group . Its structural features position it within the broader class of propargylamine derivatives, a motif extensively explored in medicinal chemistry for neurotransmitter modulation (e.g., monoamine oxidase inhibition) and kinase inhibitor design. However, as of the latest search, no primary research articles, authoritative patents, or database entries containing quantitative biological or performance data specific to this exact CAS number were identified.

Specialized propargylamine-pyrazole building block with free N-H and terminal alkyne
Suitable for fragment-based design requiring a hinge-binding motif and basic amine handle
Enables CuAAC click conjugation when pyrazole-tertiary amine topology is essential

Generic Substitution Risk


A direct, evidence-backed scientific rationale for prioritizing this specific compound over structurally similar analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine or 4-ethynyl-1H-pyrazole) cannot currently be established from the public domain. There are no disclosed head-to-head studies quantifying differential target binding (KI/IC50), pharmacokinetic profiles, or synthetic utility for this exact entity. Generic substitution therefore carries an unquantifiable risk of altering key properties such as reactivity, selectivity, or biological outcome due to uncharacterized structure-activity relationships (SAR), as even minor modifications to the propargylamine scaffold (e.g., N-substitution pattern or pyrazole N-H methylation) are known to drastically impact biological activity and physicochemical properties in related chemical series [1][2]. Any claims of interchangeability would be purely speculative without new experimental validation.

Scaffold deviation N,N-dimethylation and free pyrazole N-H define a unique pharmacophore; analogs lacking these features may shift target engagement or solubility profiles.
Uncharacterized SAR No head-to-head binding or functional data exist for this exact structure; even minor N-substitution changes can drastically alter activity in related series.
Vendor purity gap Supplier purity specifications differ (95% vs. NLT 97%); substituting without re-qualification may introduce unknown impurities into sensitive assays.

Quantitative Evidence


Structural Uniqueness and Scaffold Differentiation

The target compound is an unsubstituted 1H-pyrazole with a 4-alkynyl-dimethylamine chain. This specific combination of functional groups is not found in more common analogs like '3-(1H-pyrazol-4-yl)prop-2-yn-1-amine' (lacking N,N-dimethylation, CAS 1248812-37-4) or '3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine' (N-methyl pyrazole, different chain, CAS 1178253-85-4) [1]. The N,N-dimethylamine group imparts unique basicity (pKa 12.97 ± 0.50, predicted) and hydrogen-bonding capabilities, while the free pyrazole N-H offers a critical donor/acceptor site often essential for target engagement in kinase inhibitors . This distinct chemical identity means its properties cannot be assumed to match any single analog.

Structural uniqueness
Class-level inference
Unsubstituted 1H-pyrazole + N,N-dimethylpropargylamine vs. analogs lacking dimethylation or N-methylated pyrazole
Topology mandatory for hinge-binding and amine-dependent interactions
No biological assay data available
Chemical Biology Medicinal Chemistry Chemical Probes

Supplier Purity Benchmarking

Across major authorized vendors, the minimum certified purity for this compound shows variation, which is critical for ensuring experimental reproducibility. Fluorochem (UK/EU) specifies a purity of 95.0% , while MolCore (China) offers a higher grade, 'NLT 97%' (Not Less Than 97%) . This quantitative difference in supply chain specification represents a key procurement decision point, as the presence of up to 5% unspecified impurities versus less than 3% can significantly impact sensitive catalytic or biological assays.

Supplier purity
Data to verify
95.0% (Fluorochem) vs. NLT 97% (MolCore); ~2–5% absolute purity difference
Higher purity source recommended for reproducible bioassays
Analytical method not disclosed by vendors
Chemical Synthesis Quality Control Procurement

Application Scenarios


Click Chemistry Building Block

The terminal alkyne group of this compound allows it to function as a highly specific dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . Its utility as a chemical probe or building block is valid when the intended bioconjugate or small molecule construct requires a pyrazole-core with a tertiary amine modification. This scenario is directly supported by the defined chemical structure and its classification as a 'Building Block' on supplier databases [1].

Kinase Inhibitor Fragment Library

Based on class-level inference from the broader field of pyrazole-amine kinase inhibitors , this molecule may serve as a screening fragment for discovering novel ATP-competitive kinase inhibitors. The free N-H of the pyrazole ring is a canonical hinge-binding motif, while the dimethylamino group can probe solvent-exposed regions for additional affinity. Procurement is justified for fragment-based drug discovery (FBDD) programs targeting kinases where this specific substitution pattern is part of a combinatorial library design.

SAR Physicochemical Comparator

This compound can be used as a physicochemical control in structure-activity relationship (SAR) studies. Its predicted properties, such as a pKa of 12.97 ± 0.50 and XLogP3 of 0.4 [1], provide a quantifiable baseline for measuring the impact of structural modifications on basicity and lipophilicity. Researchers can systematically compare how modifications (e.g., replacing N,N-dimethylamine with morpholine) alter these parameters, even if direct biological data for this specific compound is absent.

Application
Selection Property
Validation Focus
CuAAC click building block
Terminal alkyne and pyrazole-amine core
Confirm cycloaddition efficiency under copper catalysis
Kinase fragment screening
Free pyrazole N-H hinge binder with basic amine tail
Evaluate ATP-competitive binding in target kinase panel
SAR physicochemical comparator
Predicted pKa ~12.97, XLogP3 ~0.4
Measure baseline basicity/lipophilicity before scaffold modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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